molecular formula C13H19N3O2 B13706688 N,N-dimethyl-1-(3-nitrophenyl)piperidin-4-amine

N,N-dimethyl-1-(3-nitrophenyl)piperidin-4-amine

Cat. No.: B13706688
M. Wt: 249.31 g/mol
InChI Key: NHDOLZXWCQHQGT-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-(3-nitrophenyl)piperidin-4-amine is a chemical compound belonging to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds with piperidine moieties are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids

Preparation Methods

The synthesis of N,N-dimethyl-1-(3-nitrophenyl)piperidin-4-amine involves several steps. One common method includes the reaction of 3-nitrobenzaldehyde with piperidine to form an intermediate, which is then subjected to reductive amination with dimethylamine. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

N,N-dimethyl-1-(3-nitrophenyl)piperidin-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N,N-dimethyl-1-(3-nitrophenyl)piperidin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-(3-nitrophenyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

N,N-dimethyl-1-(3-nitrophenyl)piperidin-4-amine can be compared with other similar compounds, such as:

    N-(pyridin-4-yl)pyridin-4-amine: Similar in structure but with different functional groups.

    3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Contains a methyl group instead of a nitro group.

    3-nitro-N-(pyridin-4-yl)pyridin-4-amine: Similar nitro group but different overall structure.

These compounds share some similarities in their chemical properties but differ in their specific applications and biological activities.

Properties

IUPAC Name

N,N-dimethyl-1-(3-nitrophenyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-14(2)11-6-8-15(9-7-11)12-4-3-5-13(10-12)16(17)18/h3-5,10-11H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDOLZXWCQHQGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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